molecular formula C21H15NO5S B12491979 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B12491979
M. Wt: 393.4 g/mol
InChI Key: SURDZTBGWZQBBO-UHFFFAOYSA-N
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Description

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that features a combination of thiazole, chromenone, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol . The chromenone moiety can be synthesized separately and then coupled with the thiazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The chromenone moiety may also contribute to the compound’s biological activity by interacting with cellular components and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate is unique due to its combination of thiazole, chromenone, and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H15NO5S

Molecular Weight

393.4 g/mol

IUPAC Name

[3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C21H15NO5S/c1-12(23)26-16-8-5-14-9-17(21(24)27-19(14)10-16)20-22-18(11-28-20)13-3-6-15(25-2)7-4-13/h3-11H,1-2H3

InChI Key

SURDZTBGWZQBBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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